3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Overview
Description
The compound “3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is a complex organic molecule. It belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known to possess significant pharmacological properties . Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain both pyrazole and pyrimidine rings .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various methods have been developed for the synthesis of these compounds . For instance, one method involves the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidines have a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure of these compounds allows for structural modifications throughout its periphery, making it a privileged scaffold for combinatorial library design and drug discovery .Chemical Reactions Analysis
The Dimroth rearrangement is a common reaction observed in pyrimidines. This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study conducted by Alam et al. (2010) focused on the design, synthesis, and pharmacological evaluation of thiazolo[3,2-a]pyrimidine derivatives, demonstrating significant anti-inflammatory and antinociceptive activities. This research highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new therapeutic agents with lower side effects (Alam et al., 2010).
Heterocyclic Compounds Synthesis
Eleev et al. (2015) explored the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, providing a foundational approach for creating novel compounds that could be used in various scientific and medicinal applications. This study underscores the versatility of pyrazolo[1,5-a]pyrimidine frameworks for synthesizing complex molecules (Eleev et al., 2015).
Anticancer Activity
Research by Liu et al. (2016) on the synthesis, crystal structure, and biological activity of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, demonstrated distinct effective inhibition on the proliferation of some cancer cell lines. This finding points towards the potential anticancer applications of pyrazolo[1,5-a]pyrimidine derivatives and their relevance in drug discovery and development (Liu et al., 2016).
Novel Heterocyclic Compounds
Kumar and Mashelker (2007) prepared novel oxadiazole heterocyclic compounds containing a pyranopyridine moiety, expected to have hypertensive activity. This work illustrates the broad potential of pyrazolo[1,5-a]pyrimidine derivatives in creating compounds with various pharmacological activities (Kumar & Mashelker, 2007).
Biocidal Properties
Youssef et al. (2011) synthesized a compound that underwent transformations to yield heterocyclic systems with excellent biocidal properties against bacteria and fungi. This indicates the potential of pyrazolo[1,5-a]pyrimidine derivatives in antimicrobial applications (Youssef et al., 2011).
Mechanism of Action
While the specific mechanism of action for “3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid” is not mentioned in the search results, pyrimidines in general are known to exhibit a range of pharmacological effects including anti-inflammatory properties . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Future Directions
Properties
IUPAC Name |
3-(2-fluorophenyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3/c1-7-11(8-4-2-3-5-10(8)15)12-16-6-9(14(20)21)13(19)18(12)17-7/h2-6,17H,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVYBZZECMCMRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=C(C(=O)N2N1)C(=O)O)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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